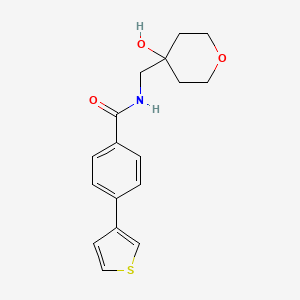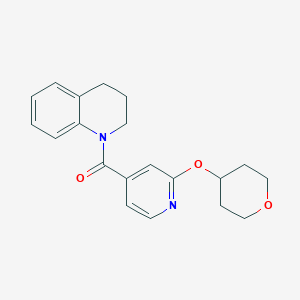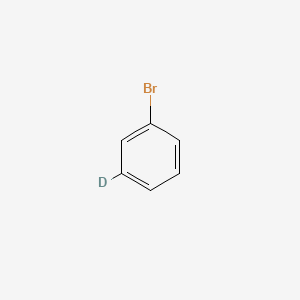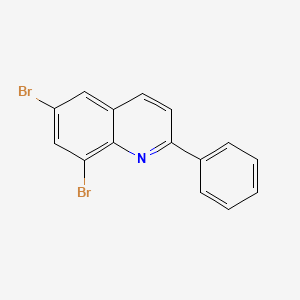
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as PXS4728A and belongs to the class of small molecule inhibitors.
Mécanisme D'action
The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a hormone that plays a role in inflammation and fibrosis. By inhibiting this enzyme, this compound reduces inflammation and fibrosis in various tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in the liver, lung, and kidney. In addition, this compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, this compound has been shown to reduce amyloid beta peptide production in the brain, indicating its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide in lab experiments is its specificity for the enzyme 11β-HSD1. This allows for targeted inhibition of this enzyme, reducing the risk of off-target effects. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in lab experiments.
Orientations Futures
There are several future directions for the study of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide. One potential direction is the development of more potent and selective inhibitors of 11β-HSD1, which may have improved therapeutic efficacy. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the potential use of this compound in combination with other therapies, such as anti-inflammatory drugs and anti-fibrotic agents, should also be explored.
Méthodes De Synthèse
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves the reaction of 4-(thiophen-3-yl)benzoyl chloride with (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-fibrotic properties, making it a potential treatment for various diseases such as non-alcoholic steatohepatitis (NASH), pulmonary fibrosis, and diabetic nephropathy. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of amyloid beta peptides, which are thought to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(18-12-17(20)6-8-21-9-7-17)14-3-1-13(2-4-14)15-5-10-22-11-15/h1-5,10-11,20H,6-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZSFAXQUKFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate](/img/structure/B2909606.png)



![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)


![5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B2909624.png)

